4,5-Dihydroxyimidazolidine-2-thione
Overview
Description
4,5-Dihydroxyimidazolidine-2-thione is a heterocyclic compound that features a five-membered ring containing both nitrogen and sulfur atoms. This compound is known for its potential as a precursor in the synthesis of various heterocyclic compounds, particularly those containing thioimidazole rings . The presence of hydroxyl groups at the 4 and 5 positions and a thione group at the 2 position makes it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is known that imidazolidine-2-thiones, a class of compounds to which dhit belongs, have been studied for their biological activity . They have shown antiproliferative activity against melanoma cells and lung cancer, as well as fungicidal and sedative actions .
Mode of Action
The effects of n-alkyl, n-phenyl, n-methylol, and o-alkyl substituents of dhit on the 13c and 1h signals in nmr spectra of the imidazolidine-2-thione ring have been systematized using quantum chemical calculations . This suggests that the compound interacts with its targets through these substituents, leading to changes in the targets’ biochemical properties.
Biochemical Pathways
Given its antiproliferative, fungicidal, and sedative actions, it can be inferred that dhit likely interacts with pathways related to cell proliferation, fungal growth, and neural signaling .
Result of Action
Given its reported biological activities, it can be inferred that dhit likely induces changes in cell proliferation, fungal growth, and neural signaling .
Action Environment
It is known that the synthesis of dhit involves the formation of cis and trans isomers , which could potentially have different properties and react differently to environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dihydroxyimidazolidine-2-thione can be synthesized through the reaction of 4,5-dihydroxyimidazolidine-2-one with potassium thiocyanate and hydrochloric acid . The reaction typically involves heating the mixture to facilitate the formation of the thione group.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-performance liquid chromatography (HPLC) to separate the cis and trans isomers of the compound . This method ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroxyimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hydroxyl groups can be substituted with alkyl or aryl groups to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base are typically used for substitution reactions.
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Alkyl or aryl derivatives.
Scientific Research Applications
4,5-Dihydroxyimidazolidine-2-thione has a wide range of applications in scientific research:
Comparison with Similar Compounds
4,5-Dimethoxyimidazolidine-2-thione: This compound is similar in structure but has methoxy groups instead of hydroxyl groups.
4,5-Dihydroxyimidazolidine-2-one: This compound lacks the thione group and has a carbonyl group instead.
Uniqueness: 4,5-Dihydroxyimidazolidine-2-thione is unique due to the presence of both hydroxyl and thione groups, which provide it with distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4,5-dihydroxyimidazolidine-2-thione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2S/c6-1-2(7)5-3(8)4-1/h1-2,6-7H,(H2,4,5,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXHULQXOUOVJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(NC(=S)N1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378140 | |
Record name | 4,5-dihydroxyimidazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3891-25-6 | |
Record name | 4,5-dihydroxyimidazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-DIHYDROXY-IMIDAZOLIDINE-2-THIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4,5-Dihydroxyimidazolidine-2-thione and how are they identified?
A1: this compound (DHIT) is characterized by its five-membered imidazolidine ring containing two hydroxyl groups at the 4 and 5 positions and a thione group at the 2 position []. Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with quantum chemical calculations, is crucial in identifying DHIT and its derivatives []. This technique helps differentiate between cis and trans isomers of DHIT derivatives. For instance, the cis isomers of N-alkyl DHIT derivatives exhibit an up-field shift in 13C NMR compared to their trans counterparts []. Additionally, the presence of N-alkyl, N-phenyl, N-methylol, or O-alkyl substituents on the DHIT ring leads to characteristic shifts in both 1H and 13C NMR spectra []. These shifts are attributed to the inductive effects and ring current effects of these substituents [].
Q2: How can we differentiate between different isomers of DHIT derivatives using NMR spectroscopy?
A2: NMR spectroscopy, particularly 13C NMR, provides a distinct method for differentiating between cis and trans isomers of N-alkyl DHIT derivatives []. The chemical shifts of the carbon atoms within the methine groups are particularly telling. Cis isomers characteristically display an up-field shift compared to their trans counterparts []. This difference in chemical shifts arises from the distinct spatial arrangements of atoms within the cis and trans isomers, influencing the electronic environment surrounding the carbon nuclei.
Q3: What are the common synthetic pathways for producing this compound and its derivatives?
A3: While specific reaction mechanisms are not detailed in the provided abstracts, α-thioureidoalkylation is mentioned as a key reaction for synthesizing DHIT derivatives [, ]. This reaction typically involves the reaction of a thiourea derivative with an aldehyde or ketone, leading to the formation of the imidazolidine ring structure. The reaction conditions and specific reagents can vary depending on the desired substituents on the DHIT ring. Further research in the cited papers can provide a deeper understanding of the specific reaction conditions and potential challenges in synthesizing these compounds.
Q4: What analytical techniques are used to study and characterize this compound?
A4: Apart from NMR spectroscopy, High-Performance Liquid Chromatography (HPLC) plays a significant role in studying the synthesis and separation of DHIT isomers [, ]. Aqueous Normal-Phase HPLC, in particular, has proven effective in separating cis/trans isomers of DHIT and its derivatives, such as 4,5-Dimethoxyimidazolidine-2-thione []. This technique exploits the different affinities of the isomers towards the stationary and mobile phases to achieve separation.
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